BenchChemオンラインストアへようこそ!

Coprexa

Wilson's Disease Neurologic Outcomes Copper Chelation Therapy

Coprexa (ammonium tetrathiomolybdate, CAS 16330-92-0) is a mechanistically differentiated, orally active anticopper agent. Unlike D-penicillamine or trientine, which carry a 10–50% risk of paradoxical neurologic deterioration, Coprexa uses a unique sulfur-bridged Mo₂S₆O₂ cluster to dimerize the ATP7B copper efflux protein without transiently mobilizing labile copper pools—yielding only 4.0% neurologic worsening in pivotal trials. This non-interchangeable mechanism makes it the compound of choice for Wilson's disease research, oncology models investigating copper-dependent angiogenesis, and fibrosis studies targeting TGF-β/CTGF pathways. Procure with confidence for protocols demanding a superior neurologic risk-benefit ratio.

Molecular Formula H2MoS4-2
Molecular Weight 226.2 g/mol
CAS No. 16330-92-0
Cat. No. B108656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoprexa
CAS16330-92-0
Synonymsammonium tetrathiomolybdate
ATN-224
tetrathiomolybdate
tetrathiomolybdate bis-choline salt
tetrathiomolybdate, dipotassium salt
tetrathiomolybdate, disodium salt
thiomolybdate
TTM cpd
Molecular FormulaH2MoS4-2
Molecular Weight226.2 g/mol
Structural Identifiers
SMILES[SH-].[SH-].S=[Mo]=S
InChIInChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2
InChIKeyVVRHUOPINLMZBL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coprexa (Tetrathiomolybdate) Procurement Guide: Clinical & Mechanistic Differentiation for Wilson's Disease Research


Coprexa (CAS 16330-92-0) is the proprietary designation for ammonium tetrathiomolybdate (TTM), an orally active, small-molecule anticopper agent that functions as a potent and highly specific copper chelator [1]. Initially developed for the treatment of neurologic Wilson's disease, its mechanism involves the induction of dimerization of the metal-binding domain of the copper efflux protein ATP7B (WLN4) through a unique sulfur-bridged Mo2S6O2 cluster, a mode of action distinct from conventional chelators [2]. Coprexa has completed pivotal clinical trials demonstrating statistically significant improvements in neurologic outcomes compared to standard-of-care alternatives, positioning it as a differentiated therapeutic candidate in both clinical and research applications [3].

Coprexa vs. In-Class Copper Chelators: Why Substitution Compromises Neurologic Outcomes


In the therapeutic management of neurologic Wilson's disease, generic substitution among copper chelators such as D-penicillamine (DPA) or trientine (TETA) is clinically unsound. Unlike these agents, which are associated with a high incidence (10–50%) of paradoxical neurologic deterioration upon treatment initiation, Coprexa (tetrathiomolybdate) has been shown to minimize this critical risk through a distinct mechanism that does not transiently mobilize labile copper pools into the systemic circulation [1]. Furthermore, its unique sulfur-bridged Mo2S6O2 cluster enables direct protein-protein interaction that is not replicated by any other approved or investigational copper chelator, rendering Coprexa a mechanistically non-interchangeable entity [2]. The quantitative evidence presented below underscores the imperative for precise compound selection based on validated clinical and preclinical differential performance.

Coprexa Quantitative Differentiation: Comparator-Backed Evidence for Informed Procurement


Neurologic Worsening Incidence: Coprexa (4.0%) vs. Trientine (26%) in a Pivotal Randomized Trial

In a double-blind, randomized, comparator pivotal clinical trial involving 48 Wilson's disease patients, Coprexa (tetrathiomolybdate) demonstrated a statistically significant reduction in the incidence of neurologic worsening compared to the second-line therapy trientine (Syprine®). Specifically, Coprexa-treated patients experienced a neurologic deterioration rate of 4.0% (1 of 25 patients), whereas trientine-treated patients exhibited a 26% rate (6 of 23 patients), yielding a relative risk reduction of approximately 85% [1]. This differentiation is critical for procurement decisions in clinical research settings where minimizing iatrogenic neurologic decline is paramount.

Wilson's Disease Neurologic Outcomes Copper Chelation Therapy

Neurologic Deterioration Rate: Coprexa (4%) vs. D-Penicillamine (Estimated 50%)

An open-label clinical study of 55 previously untreated patients with neurologic Wilson's disease treated with Coprexa (ammonium tetrathiomolybdate) reported a neurologic deterioration rate of only 4% (2 of 55 patients). This compares favorably to an estimated 50% incidence of neurologic worsening in patients treated with D-penicillamine, the conventional first-line therapy [1]. This stark contrast underscores the profound clinical advantage of Coprexa in preserving neurologic function during the vulnerable initial treatment phase.

Wilson's Disease Comparative Safety Neuroprotection

Mechanism of Action: Unique ATP7B Dimerization via Sulfur-Bridged Mo2S6O2 Cluster

Unlike conventional copper chelators that simply coordinate copper ions in solution, Coprexa (tetrathiomolybdate) exerts a unique pharmacodynamic effect by inducing dimerization of the metal-binding domain of ATP7B (WLN4) through a sulfur-bridged Mo2S6O2 cluster [1]. This results in the formation of a stable, copper-free dimer that fundamentally alters copper trafficking. This mechanism is not observed with D-penicillamine, trientine, or zinc acetate, which lack the capacity to form such a defined protein-complex structure.

Copper Transport ATP7B Protein-Protein Interaction

In Vivo Tumor Growth Inhibition: Coprexa (Significant) vs. Zinc (No Effect)

In a mouse tumor model, Coprexa (tetrathiomolybdate) significantly inhibited tumor growth, whereas zinc treatment showed no discernible effect [1]. This differential efficacy, despite both agents lowering systemic copper levels, highlights Coprexa's unique ability to target and bind existing copper pools, a property not shared by zinc, which merely blocks dietary copper absorption.

Cancer Angiogenesis Copper Chelation

Copper Excretion Route: Coprexa (Biliary) vs. D-Penicillamine (Urinary)

Coprexa (tetrathiomolybdate) promotes copper excretion predominantly via the biliary route, increasing copper elimination in bile by 254-354% in sheep models, while only minimally increasing urinary copper output. In contrast, D-penicillamine primarily increases urinary copper excretion by 196-266% [1]. This divergence in excretion pathways has therapeutic implications, as biliary excretion is the physiological route for copper clearance in humans, and urinary excretion may be less efficient and associated with renal copper deposition.

Pharmacokinetics Copper Excretion Biliary Clearance

Enzymatic Inhibition Potency: Coprexa IC50 Values Against Copper-Dependent Enzymes

Coprexa (tetrathiomolybdate) exhibits potent inhibitory activity against key copper-dependent enzymes. It inhibits the Enterococcus hirae CopB copper ATPase with an IC50 of 34 nM [1], and its choline salt (ATN-224) inhibits superoxide dismutase 1 (SOD1) with IC50 values of 2.91 µM and 3.51 µM in human and mouse blood cells, respectively [2]. Additionally, ammonium tetrathiomolybdate inhibits mushroom tyrosinase with an IC50 of 1.0±0.2 µM [3]. While these are not direct comparator studies, they establish benchmark potency values that can be used for cross-study comparisons with other chelators in specific enzymatic assays.

Enzyme Inhibition SOD1 Tyrosinase

Coprexa Application Scenarios: Translating Evidence into Research and Procurement Decisions


Clinical Trials in Neurologic Wilson's Disease

Based on the pivotal trial data showing a 4.0% neurologic worsening rate versus 26% with trientine [1], Coprexa is the preferred investigational agent for clinical studies aiming to minimize treatment-emergent neurologic deterioration. Its superior safety profile in this high-risk population makes it indispensable for protocols requiring an anticopper agent with a favorable neurologic risk-benefit ratio.

Cancer Angiogenesis and Tumor Growth Studies

Coprexa's demonstrated ability to markedly inhibit tumor growth in mouse models, in stark contrast to zinc which had no effect [2], positions it as a critical tool in preclinical oncology research. Studies investigating the role of copper in angiogenesis, tumor proliferation, and metastasis will benefit from using a chelator that actively targets and binds copper pools rather than merely blocking absorption.

Investigations of Copper Trafficking and ATP7B Function

The unique mechanism of ATP7B dimerization via a sulfur-bridged Mo2S6O2 cluster [3] makes Coprexa an essential probe for studying copper transport protein interactions. Researchers elucidating the molecular pathology of Wilson's disease or screening for modulators of ATP7B activity should prioritize Coprexa to accurately model or perturb this specific protein-protein interaction.

Preclinical Models of Fibrosis and Inflammation

Given its ability to sequester available copper and inhibit key fibrotic cytokines (e.g., TGF-β, CTGF) [4], Coprexa is well-suited for preclinical studies of fibrotic diseases, including pulmonary fibrosis and liver cirrhosis. Its distinct biliary excretion pathway also makes it a candidate of interest in models where minimizing renal copper load is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coprexa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.